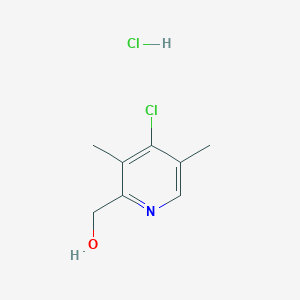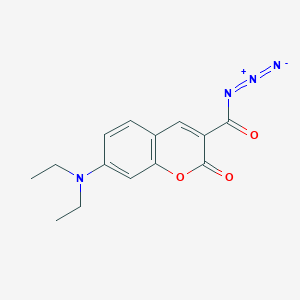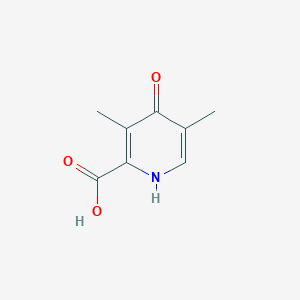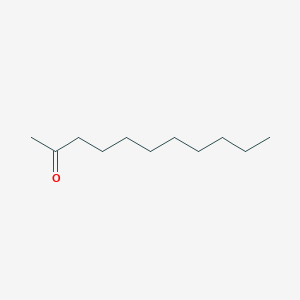![molecular formula C₃₁H₄₄O₆ B123096 (2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid CAS No. 3482-38-0](/img/structure/B123096.png)
(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid” is also known as 3,11-Diketofusidic Acid . It has a molecular formula of C31H44O6 and a molecular weight of 512.687 .
Molecular Structure Analysis
The exact mass of the compound is 512.31378912 . It has a complexity of 1050 and contains 37 heavy atoms . The compound’s canonical SMILES and isomeric SMILES are also provided .
Physical And Chemical Properties Analysis
The compound has a density of 1.16g/cm3, a boiling point of 643.7°C at 760mmHg, and a flash point of 202.3°C . It has a vapor pressure of 3.15E-18mmHg at 25°C . The compound is slightly soluble in dichloromethane, chloroform, and methanol . It has a LogP of 6.08250 .
科学的研究の応用
Biomedical Research: Antimicrobial Properties
This compound has been studied for its potential antimicrobial properties. It may serve as a lead compound for the development of new antibiotics, particularly against resistant strains. The structural complexity of the molecule allows for interaction with bacterial enzymes that are not targeted by current antibiotics .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound’s ability to inhibit certain enzymes could be valuable in understanding metabolic pathways. It could be used to study enzyme kinetics and mechanisms, providing insights into how enzymes are regulated and how they can be modulated .
Pharmacology: Anti-inflammatory Activity
Pharmacological studies may explore the compound’s anti-inflammatory activity. Its structure suggests that it could interact with inflammatory mediators, potentially leading to the development of new anti-inflammatory drugs .
Organic Chemistry: Synthesis of Analogues
Organic chemists might be interested in synthesizing analogues of this compound to explore its chemical properties further. These analogues could be used to study structure-activity relationships, which are crucial for drug development .
Material Science: Organic Semiconductors
The compound’s conjugated system and potential for electron delocalization make it a candidate for organic semiconductor research. It could be used in the development of organic light-emitting diodes (OLEDs) or as part of solar cell materials .
Environmental Science: Biodegradation Studies
Environmental scientists could investigate the biodegradation of this compound. Understanding its breakdown products and pathways is essential for assessing its environmental impact and for designing compounds with better biodegradability .
Molecular Biology: Gene Expression Modulation
In molecular biology, the compound could be used to modulate gene expression. Its structure allows for the possibility of interacting with DNA or RNA, which could make it a tool for gene therapy research .
Cosmetics: Skin Care Applications
The compound’s potential anti-inflammatory and antimicrobial properties might be harnessed in the cosmetics industry for skin care products. It could be used in formulations aimed at treating acne or other skin conditions .
特性
IUPAC Name |
(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44O6/c1-7-26(34)37-25-16-31(6)21-12-11-20-18(4)23(32)13-14-30(20,5)28(21)24(33)15-22(31)27(25)19(29(35)36)10-8-9-17(2)3/h9,18,20-22,25,28H,7-8,10-16H2,1-6H3,(H,35,36)/b27-19-/t18-,20?,21-,22-,25-,28-,30-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRZOLNLGXHZPV-FIPZVDMCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC2(C3CCC4C(C(=O)CCC4(C3C(=O)CC2C1=C(CCC=C(C)C)C(=O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]\1C[C@@]2([C@H]3CCC4[C@@H](C(=O)CC[C@@]4([C@@H]3C(=O)C[C@H]2/C1=C(\CCC=C(C)C)/C(=O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid | |
CAS RN |
3482-38-0 |
Source


|
| Record name | 3,11-Diketofusidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

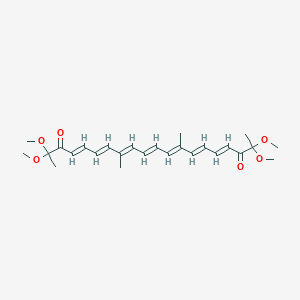
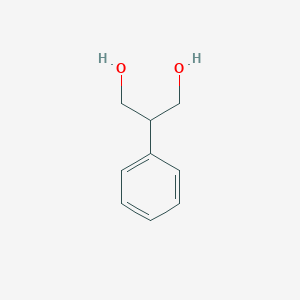



![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)


![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)
